Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate
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Overview
Description
Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate is an organic compound with the molecular formula C10H12O4. It is a derivative of phenylacetic acid and features a methoxy group and a hydroxy group on the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate typically involves the esterification of 2-(2-hydroxy-4-methoxyphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the aromatic ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activities, receptor binding, and signal transduction processes, leading to the observed biological effects.
Comparison with Similar Compounds
- Methyl 2-(3-hydroxy-4-methoxyphenyl)acetate
- Methyl 2-(4-hydroxy-3-methoxyphenyl)acetate
- Methyl 2-(4-hydroxyphenyl)acetate
Comparison: Methyl 2-(2-hydroxy-4-methoxyphenyl)acetate is unique due to the specific positioning of the hydroxy and methoxy groups on the aromatic ring. This structural arrangement can influence its reactivity and biological activity compared to similar compounds. For instance, the position of the substituents can affect the compound’s ability to undergo specific chemical reactions and interact with biological targets.
Properties
IUPAC Name |
methyl 2-(2-hydroxy-4-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-8-4-3-7(9(11)6-8)5-10(12)14-2/h3-4,6,11H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMQUVMSJAWOTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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